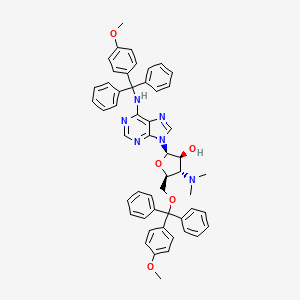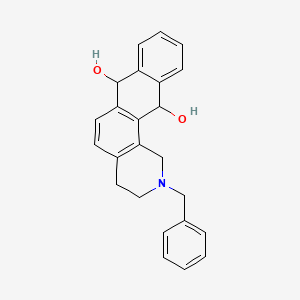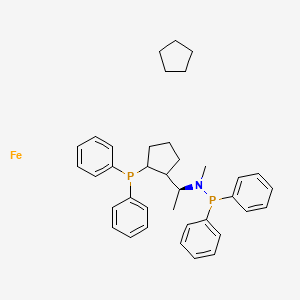
1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl- is a complex organic compound characterized by its pyrrole ring structure and multiple substituents
準備方法
The synthesis of 1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl- typically involves multi-step organic reactions. The synthetic route often starts with the formation of the pyrrole ring, followed by the introduction of the 2,4-dichlorophenyl group and subsequent methylation steps. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
化学反応の分析
1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted pyrrole derivatives.
科学的研究の応用
1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl- can be compared with other similar compounds, such as:
1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-2-methyl-N,5-diphenyl-: This compound has a similar structure but different substituents, leading to distinct chemical and biological properties.
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl-: Another related compound with variations in the phenyl and methyl groups.
1H-Pyrrole-3-methanamine, 1-methyl-: A simpler derivative with fewer substituents, used for comparison in studies of structure-activity relationships.
The uniqueness of 1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl- lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity.
特性
CAS番号 |
138222-98-7 |
|---|---|
分子式 |
C15H18Cl2N2 |
分子量 |
297.2 g/mol |
IUPAC名 |
1-[1-(2,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C15H18Cl2N2/c1-10-7-12(9-18(3)4)11(2)19(10)15-6-5-13(16)8-14(15)17/h5-8H,9H2,1-4H3 |
InChIキー |
FZMOKHNAQVMTJU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)Cl)Cl)C)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


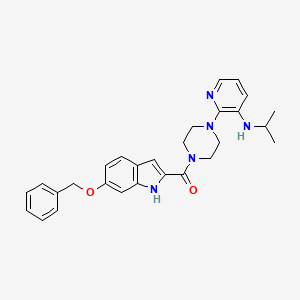



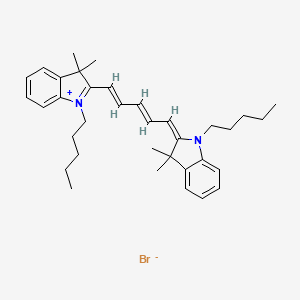


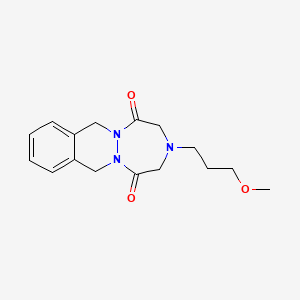
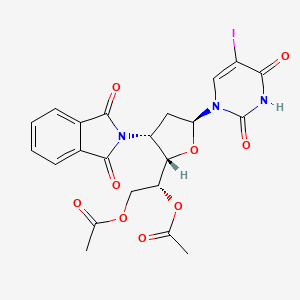
![2-[6-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12787024.png)

